N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
Overview
Description
N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide, also known as DDP, is a novel chemical compound with a wide range of applications in scientific research. It is a highly stable compound that can be synthesized in a variety of ways, making it a versatile tool for scientists. DDP has been used in a variety of fields, including biochemistry, physiology, and drug discovery.
Scientific Research Applications
Synthesis and Structural Analysis :
- Wu et al. (2021) synthesized compounds related to N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide and conducted a comprehensive study of their structures using spectroscopic methods and X-ray diffraction. They also performed density functional theory (DFT) calculations to compare with experimental data, providing insights into the molecular structures of these compounds (Wu, Chen, Chen, & Zhou, 2021).
- Liao et al. (2022) confirmed the structure of a similar compound using spectroscopic methods and X-ray diffraction, with DFT calculations to understand the molecular structure (Liao, Liu, Wang, & Zhou, 2022).
Synthesis and Application in Medicinal Chemistry :
- Kaplancıklı et al. (2012) reported the synthesis of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, which were evaluated for their antimicrobial activity and cytotoxicity, demonstrating their potential in drug discovery (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).
Pharmacological Applications :
- Wu et al. (2011) designed and synthesized derivatives with potential herbicidal activities, indicating agricultural applications (Wu, Sun, Huang, Mo, Wang, Li, Ren, Hu, He, & Yin, 2011).
- Rani et al. (2014) developed compounds containing 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for potential use as anticancer, anti-inflammatory, and analgesic agents (Rani, Pal, Hegde, & Hashim, 2014).
Chemical and Biochemical Studies :
- Ivanov et al. (1968) investigated the reactions of related acetamide compounds with various phosphites, contributing to the understanding of their chemical behavior (Ivanov, Krokhina, & Chernova, 1968).
- Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, focusing on the synthesis of N-(2-hydroxyphenyl)acetamide, an important intermediate for antimalarial drugs (Magadum & Yadav, 2018).
Materials Science and Chemistry :
- Rheault et al. (2009) reported the microwave-assisted synthesis of N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, demonstrating applications in materials science and synthetic chemistry (Rheault, Donaldson, & Cheung, 2009).
properties
IUPAC Name |
N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-7-20(8-2)16(21)13-22-15-11-9-10-14(12-15)19-23-17(3,4)18(5,6)24-19/h9-12H,7-8,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJPYEVOOOVWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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